1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one
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Overview
Description
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazolo-pyridazine moiety with a diazepane ring and a phenylbutanone group, making it a subject of study for its potential biological and chemical properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These compounds can make specific interactions with different target receptors .
Mode of Action
It’s known that triazolopyridazine derivatives can bind to their targets and induce changes that lead to their pharmacological effects . For instance, some derivatives have been found to inhibit c-Myc, leading to tumor growth inhibition .
Biochemical Pathways
For example, some derivatives have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase .
Pharmacokinetics
Similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been studied for their in silico pharmacokinetic and molecular modeling .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one typically involves multiple steps, starting with the preparation of the triazolo-pyridazine core. One common method involves the cyclization of hydrazine derivatives with appropriate carboxylic acids under reflux conditions . The diazepane ring is then introduced through a series of nucleophilic substitution reactions, followed by the attachment of the phenylbutanone group via condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar triazole ring structure but differ in their biological activities and applications.
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine: This compound has a similar core structure but with different substituents, leading to variations in its chemical and biological properties.
Uniqueness
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-4-phenylbutan-1-one is unique due to its combination of a triazolo-pyridazine core with a diazepane ring and a phenylbutanone group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-phenyl-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O/c27-20(9-4-8-17-6-2-1-3-7-17)25-13-5-12-24(14-15-25)19-11-10-18-22-21-16-26(18)23-19/h1-3,6-7,10-11,16H,4-5,8-9,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFFYCKQWPMPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CCCC2=CC=CC=C2)C3=NN4C=NN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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